[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
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Description
[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H15NO5S and its molecular weight is 333.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been known to exhibit antibacterial properties .
Mode of Action
It has been observed that similar compounds have shown inhibitory effects against pathogenic bacterial strains such asEscherichia coli and Bacillus subtilis .
Biochemical Pathways
Sulfonamides, which are part of the compound’s structure, have been reported to display excellent inhibition properties against carbonic anhydrase . This enzyme plays a crucial role in maintaining pH and fluid balance in the body.
Pharmacokinetics
Sulfonamides, which are part of the compound’s structure, are known for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . These properties could potentially influence the bioavailability of the compound.
Result of Action
The compound has shown promising results in inhibiting bacterial biofilm growth. Specifically, it was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
Biochemical Analysis
Biochemical Properties
The compound [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests that it may interact with these enzymes, potentially altering their activity and influencing biochemical reactions within the cell .
Cellular Effects
The compound’s antibacterial potential has been ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis . It was found to be a rather active inhibitor of these two pathogenic bacterial strains . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its inhibitory effects on cholinestrases and lipoxygenase enzymes suggest that it may bind to these enzymes, inhibiting their activity and leading to changes in gene expression .
Properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-10-4-7-23-15(10)16(19)22-9-14(18)17-11-2-3-12-13(8-11)21-6-5-20-12/h2-4,7-8H,5-6,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEJZSLLWUTXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.